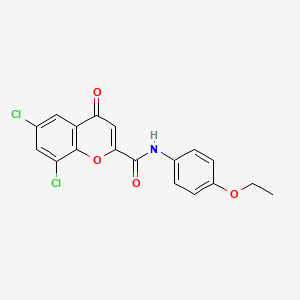
1,4-Bis(4-butoxy-3-methylbenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-butoxy-3-methylbenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with butoxy and methyl substituents on the benzene rings.
Preparation Methods
The synthesis of 1,4-Bis(4-butoxy-3-methylbenzenesulfonyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction typically takes place in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the use of palladium-catalyzed cyclization reactions, which provide high yields and regioselectivity . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1,4-Bis(4-butoxy-3-methylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
1,4-Bis(4-butoxy-3-methylbenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Piperazine derivatives are often explored for their pharmacological activities, and this compound is no exception. It is investigated for its potential use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and polymers
Mechanism of Action
The mechanism of action of 1,4-Bis(4-butoxy-3-methylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with GABA receptors, leading to the modulation of neurotransmitter activity. This interaction results in various physiological effects, including the potential for antimicrobial and antitumor activities .
Comparison with Similar Compounds
1,4-Bis(4-butoxy-3-methylbenzenesulfonyl)piperazine can be compared with other similar compounds, such as:
1,4-Bis(4-pyridylmethyl)piperazine: This compound forms crystalline frameworks and is used in coordination chemistry.
1,4-Bis(trimethylsilyl)piperazine: Used as a precursor in chemical vapor deposition for the synthesis of silicon carbonitride films.
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(4-methoxyphenyl)piperazine: Another piperazine derivative with similar structural features.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C26H38N2O6S2 |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
1,4-bis[(4-butoxy-3-methylphenyl)sulfonyl]piperazine |
InChI |
InChI=1S/C26H38N2O6S2/c1-5-7-17-33-25-11-9-23(19-21(25)3)35(29,30)27-13-15-28(16-14-27)36(31,32)24-10-12-26(22(4)20-24)34-18-8-6-2/h9-12,19-20H,5-8,13-18H2,1-4H3 |
InChI Key |
VFPGUFREOBYRED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OCCCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-1-benzyl-5-(3-ethoxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12199590.png)


![N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide](/img/structure/B12199609.png)
![Acetamide, 2-[(5-chloro-8-quinolinyl)oxy]-N-(phenylmethyl)-](/img/structure/B12199614.png)
![(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12199615.png)
![N-(4-{[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B12199619.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate](/img/structure/B12199623.png)
![1-(4-chlorophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12199625.png)
![1-(3-{5,5-dioxido-2-[(2-phenoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone](/img/structure/B12199628.png)


![2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B12199647.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B12199662.png)
